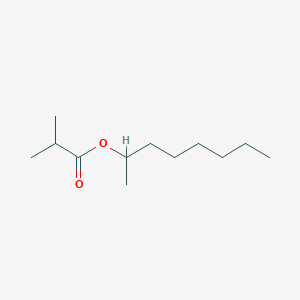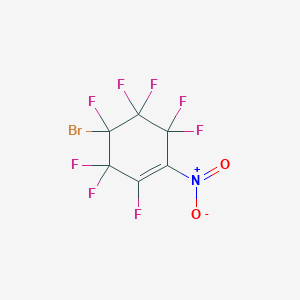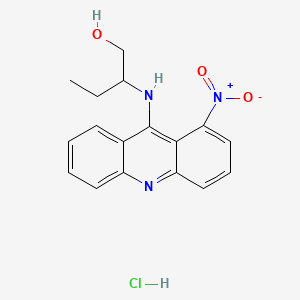![molecular formula C18H30 B14427321 4,4'-Dimethyl-1,1'-bi(bicyclo[2.2.2]octane) CAS No. 80060-65-7](/img/structure/B14427321.png)
4,4'-Dimethyl-1,1'-bi(bicyclo[2.2.2]octane)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4’-Dimethyl-1,1’-bi(bicyclo[222]octane) is a unique compound characterized by its bicyclic structure, which consists of two fused bicyclo[222]octane rings
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4,4’-Dimethyl-1,1’-bi(bicyclo[2.2.2]octane) typically involves the treatment of 1,4-dimethylene cyclohexane with an oxidizing agent in the presence of a transition metal catalyst. This process yields an oxo-substituted bicyclo[2.2.2]octane species, which can then be further derivatized .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the synthetic route mentioned above provides a foundation for potential large-scale production, given the appropriate optimization of reaction conditions and catalysts.
Analyse Des Réactions Chimiques
Types of Reactions: 4,4’-Dimethyl-1,1’-bi(bicyclo[2.2.2]octane) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxo-substituted derivatives.
Reduction: Reduction reactions can yield different hydrogenated forms of the compound.
Substitution: Nucleophilic substitution reactions can introduce various functional groups at specific positions on the bicyclic structure.
Common Reagents and Conditions:
Oxidizing Agents: Transition metal catalysts are commonly used in oxidation reactions.
Reducing Agents: Hydrogen gas in the presence of a metal catalyst is typically used for reduction.
Nucleophiles: Various nucleophiles can be employed in substitution reactions, depending on the desired functional group.
Major Products: The major products formed from these reactions include oxo-substituted bicyclo[2.2.2]octane derivatives, hydrogenated forms, and various substituted derivatives .
Applications De Recherche Scientifique
4,4’-Dimethyl-1,1’-bi(bicyclo[2.2.2]octane) has several scientific research applications:
Biology: The compound’s stability and unique structure make it a candidate for studying molecular interactions and biological pathways.
Mécanisme D'action
The mechanism of action of 4,4’-Dimethyl-1,1’-bi(bicyclo[2.2.2]octane) involves its interaction with molecular targets through its stable bicyclic structure. The compound can act as a scaffold for binding to specific proteins or enzymes, thereby modulating their activity. The pathways involved depend on the specific functional groups attached to the bicyclic core .
Comparaison Avec Des Composés Similaires
Bicyclo[2.2.2]octane: Shares the same bicyclic core but lacks the dimethyl substitution.
Cubane: Another cage-like structure with different geometric properties.
Bicyclo[1.1.1]pentane: A smaller bicyclic compound with different reactivity and stability.
Uniqueness: 4,4’-Dimethyl-1,1’-bi(bicyclo[2.2.2]octane) is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This makes it a valuable compound for various applications, particularly in the design of bioactive molecules and materials .
Propriétés
Numéro CAS |
80060-65-7 |
|---|---|
Formule moléculaire |
C18H30 |
Poids moléculaire |
246.4 g/mol |
Nom IUPAC |
1-methyl-4-(4-methyl-1-bicyclo[2.2.2]octanyl)bicyclo[2.2.2]octane |
InChI |
InChI=1S/C18H30/c1-15-3-9-17(10-4-15,11-5-15)18-12-6-16(2,7-13-18)8-14-18/h3-14H2,1-2H3 |
Clé InChI |
CJCVXCVWPHSXTG-UHFFFAOYSA-N |
SMILES canonique |
CC12CCC(CC1)(CC2)C34CCC(CC3)(CC4)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 6-(benzenesulfonyl)-8-methyl-7-azabicyclo[2.2.2]oct-2-ene-7-carboxylate](/img/structure/B14427245.png)



![3-[6-(2-Methoxyethoxy)-2,5,7,10-tetraoxa-6-silaundecan-6-YL]propane-1-thiol](/img/structure/B14427292.png)

![(8R,9S,13S,14S)-3-(2-hydroxyethoxy)-13-methyl-4-nitro-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one](/img/structure/B14427307.png)

![(4S)-4-[(Naphthalen-2-yl)oxy]-L-proline](/img/structure/B14427312.png)
![N'-tert-Butyl-N-methyl-N-[2-(pyridin-4-yl)pyrimidin-4-yl]urea](/img/structure/B14427319.png)

silane](/img/structure/B14427335.png)


